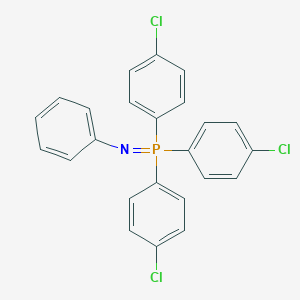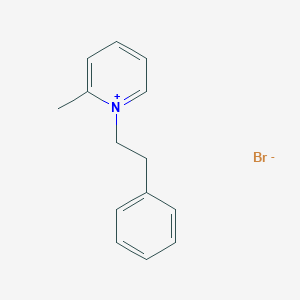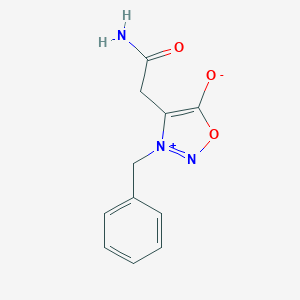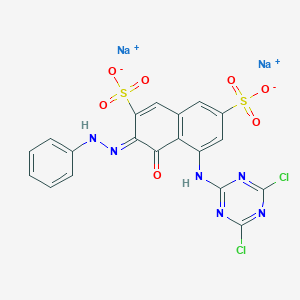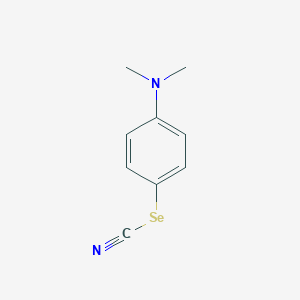
Selenocyanic acid, 4-(dimethylamino)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 4-(dimethylamino)phenyl ester (SeCN-DPA) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selenocyanate ester that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
Selenocyanic acid, 4-(dimethylamino)phenyl ester works by reacting with ROS to form a fluorescent product. The reaction between Selenocyanic acid, 4-(dimethylamino)phenyl ester and ROS involves the oxidation of the selenocyanate group to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. Therefore, Selenocyanic acid, 4-(dimethylamino)phenyl ester can be used to quantify the level of ROS in biological samples.
Effets Biochimiques Et Physiologiques
Selenocyanic acid, 4-(dimethylamino)phenyl ester has been shown to be non-toxic and non-cytotoxic in vitro. It does not interfere with cellular metabolism or cause any adverse effects on cellular function. Therefore, it is a safe and reliable tool for the detection of ROS in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Selenocyanic acid, 4-(dimethylamino)phenyl ester has several advantages over other ROS probes. It has a high selectivity and sensitivity for ROS detection, and it can be used in a wide range of biological samples such as cells, tissues, and fluids. In addition, Selenocyanic acid, 4-(dimethylamino)phenyl ester is stable and does not require any special storage conditions.
However, Selenocyanic acid, 4-(dimethylamino)phenyl ester has some limitations. It is sensitive to pH changes, and it can be affected by the presence of other reactive species such as nitric oxide. Therefore, it is important to optimize the experimental conditions to ensure accurate and reliable results.
Orientations Futures
For Selenocyanic acid, 4-(dimethylamino)phenyl ester research include the development of new derivatives and in vivo studies.
Méthodes De Synthèse
The synthesis of Selenocyanic acid, 4-(dimethylamino)phenyl ester involves the reaction of 4-(dimethylamino)phenol with selenocyanic acid. The reaction is carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote the formation of the ester bond. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and acetonitrile.
Applications De Recherche Scientifique
Selenocyanic acid, 4-(dimethylamino)phenyl ester has been widely used in scientific research as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that are generated as a result of cellular metabolism. They play a crucial role in various physiological processes such as cell signaling, gene expression, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
10272-02-3 |
|---|---|
Nom du produit |
Selenocyanic acid, 4-(dimethylamino)phenyl ester |
Formule moléculaire |
C9H10N2Se |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C9H10N2Se/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3 |
Clé InChI |
FSHJCRFWICDPNE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)[Se]C#N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




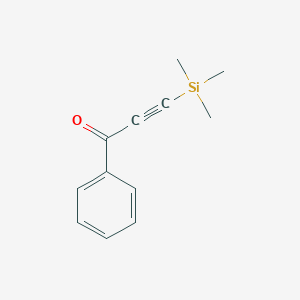
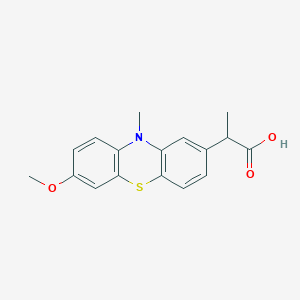


![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
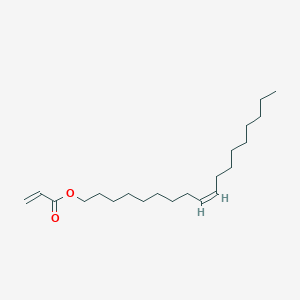
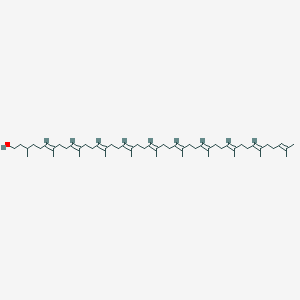
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
